4-isothiocyanatobenzamide chemical structure and properties
4-isothiocyanatobenzamide chemical structure and properties
An In-Depth Technical Guide to 4-Isothiocyanatobenzamide: A Covalent Tool for Chemical Biology and Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
4-Isothiocyanatobenzamide is a bifunctional small molecule featuring both a reactive isothiocyanate group and a benzamide moiety. This unique combination makes it a valuable tool for researchers in chemical biology and drug development. The isothiocyanate serves as a covalent warhead capable of reacting with nucleophilic residues on proteins, enabling its use in the design of targeted covalent inhibitors (TCIs) and chemical probes for protein labeling and target identification. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it details its current and potential applications, complete with actionable experimental protocols for its use in a research setting.
Molecular Structure and Chemical Identity
4-Isothiocyanatobenzamide is an aromatic compound where an isothiocyanate group (-N=C=S) and a carboxamide group (-C(=O)NH₂) are attached at the para positions (1 and 4) of a benzene ring. The isothiocyanate group is a highly electrophilic moiety, making it susceptible to nucleophilic attack, which is the basis of its utility as a covalent modifier of proteins.
Caption: Chemical structure of 4-isothiocyanatobenzamide.
Physicochemical and Spectroscopic Properties
A summary of the key properties of 4-isothiocyanatobenzamide is provided below. This data is essential for its handling, formulation, and characterization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 158756-25-3 | [1] |
| Molecular Formula | C₈H₆N₂OS | [1][2] |
| Molecular Weight | 178.21 g/mol | [1][2] |
| SMILES | O=C(N)C1=CC=C(N=C=S)C=C1 | [1] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Melting Point | Not reported, but expected to be a solid at room temperature | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. | - |
Spectroscopic Profile
Understanding the spectroscopic signature of 4-isothiocyanatobenzamide is crucial for confirming its identity and purity.
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Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups.[3][4] For 4-isothiocyanatobenzamide, the following characteristic absorption bands are expected:
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~3350-3150 cm⁻¹ (N-H stretch): A medium to strong, often broad peak corresponding to the primary amide N-H bonds.
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~2185-2080 cm⁻¹ (-N=C=S stretch): A very strong and sharp, characteristic peak for the isothiocyanate group. This is often the most prominent feature in the spectrum.
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~1680-1630 cm⁻¹ (C=O stretch): A strong absorption from the amide carbonyl group (Amide I band).
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~1600-1450 cm⁻¹ (C=C stretch): Peaks corresponding to the aromatic ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region (typically ~7.0-8.5 ppm) corresponding to the protons on the benzene ring. The amide protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR would show distinct signals for the isothiocyanate carbon (~130-140 ppm), the amide carbonyl carbon (~165-175 ppm), and the four unique carbons of the para-substituted aromatic ring.
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Synthesis of 4-Isothiocyanatobenzamide
Isothiocyanates are commonly synthesized from the corresponding primary amines.[5] A reliable method for preparing 4-isothiocyanatobenzamide is from its precursor, 4-aminobenzamide. A common and effective method involves the use of thiophosgene or a less hazardous equivalent like thiocarbonyldiimidazole or by the decomposition of a dithiocarbamate salt.[5][6]
A general, two-step protocol starting from 4-aminobenzamide is outlined below:
-
Formation of a Dithiocarbamate Salt: 4-aminobenzamide is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine or ammonia, to form an intermediate dithiocarbamate salt. The amine acts as a nucleophile, attacking the electrophilic carbon of CS₂.
-
Decomposition to the Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurizing agent. A common choice is ethyl chloroformate, which reacts with the salt to form an unstable intermediate that decomposes to yield the final isothiocyanate product, along with carbonyl sulfide and ethanol.
Rationale for this approach: This method avoids the use of highly toxic thiophosgene and generally proceeds with good yields for a variety of aromatic amines. The choice of a two-step process allows for the isolation and purification of the dithiocarbamate intermediate if necessary, though one-pot procedures are also common.[6]
Reactivity and Mechanism of Covalent Modification
The utility of 4-isothiocyanatobenzamide in drug discovery and chemical biology stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C =S). This carbon is highly susceptible to attack by biological nucleophiles, primarily the thiol groups of cysteine residues and the amino groups of lysine or N-terminal proline residues in proteins.[7][8][9]
The reaction with a cysteine thiol, which is often the most targeted residue due to its high nucleophilicity at physiological pH, proceeds via a nucleophilic addition to form a dithiocarbamate adduct.[10] Similarly, reaction with an amine (like lysine or an N-terminal proline) results in the formation of a stable thiourea linkage.[11]
Caption: Covalent modification of protein nucleophiles by an isothiocyanate.
This covalent bond formation is typically irreversible under physiological conditions, leading to a prolonged duration of action if used as an inhibitor.[12] The reactivity of the isothiocyanate can be tuned by the electronics of the aromatic ring. The benzamide group in 4-isothiocyanatobenzamide is a weakly deactivating group, which may slightly modulate the reactivity of the isothiocyanate compared to other substituted phenyl isothiocyanates.
The specificity of the covalent interaction is determined by both the non-covalent binding affinity of the molecule to the target protein and the accessibility and reactivity of a nearby nucleophilic residue.[13] The benzamide moiety can participate in hydrogen bonding interactions within a protein's binding pocket, thus contributing to the initial non-covalent recognition and orienting the isothiocyanate warhead for reaction.
Applications in Research and Drug Development
Targeted Covalent Inhibitors (TCIs)
There is a resurgence of interest in TCIs due to their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[12][14] 4-Isothiocyanatobenzamide can serve as a starting point or a fragment for the development of TCIs. The benzamide group provides a handle for further chemical modification to improve binding affinity and selectivity for a target protein, while the isothiocyanate acts as the covalent warhead. Isothiocyanates have been successfully used to target enzymes like macrophage migration inhibitory factor (MIF), where they react with the N-terminal proline residue.[7][8]
Chemical Probes for Target Identification
4-Isothiocyanatobenzamide can be used as a chemical probe to identify the protein targets of a bioactive compound. In a typical workflow, a cell lysate or live cells are treated with the compound. Due to its covalent nature, it will permanently label its protein targets. These labeled proteins can then be identified using proteomics techniques. For example, the benzamide could be modified with an alkyne or azide handle to allow for "click" chemistry attachment of a reporter tag (like biotin or a fluorophore) for subsequent enrichment and identification by mass spectrometry.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required based on the specific protein or cell line being studied.
Protocol: Covalent Labeling of a Purified Protein
This protocol describes a general method to assess the covalent modification of a purified protein by 4-isothiocyanatobenzamide.
Materials:
-
Purified protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.4)
-
4-isothiocyanatobenzamide
-
Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or other reducing agent (optional, for proteins with disulfide bonds)
-
SDS-PAGE materials
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of 4-isothiocyanatobenzamide in DMSO.
-
Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose a cysteine, pre-incubate with 1-5 mM DTT for 30 minutes at room temperature, followed by removal of DTT using a desalting column.
-
Labeling Reaction: In a microcentrifuge tube, combine the protein solution with the 4-isothiocyanatobenzamide stock solution to achieve a final desired molar excess of the compound (e.g., 10-fold molar excess). Ensure the final DMSO concentration is low (e.g., <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). A time-course experiment can be performed to determine the optimal incubation time.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like glutathione or β-mercaptoethanol in excess.
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to check for any gross changes in the protein, such as aggregation.
-
Analysis by Mass Spectrometry: The most direct way to confirm covalent modification is by intact protein mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of 4-isothiocyanatobenzamide (178.21 Da) confirms the covalent adduction. The number of modifications per protein can also be determined. For identifying the specific site of modification, peptide mapping using LC-MS/MS is required.
Sources
- 1. 158756-25-3|4-Isothiocyanatobenzamide|BLD Pharm [bldpharm.com]
- 2. 4-Isothiocyanatobenzamide | C8H6N2OS | CID 18521883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single Reactive Noncanonical Amino Acid Is Able to Dramatically Stabilize Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
